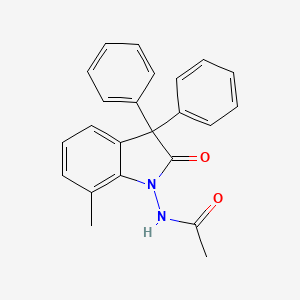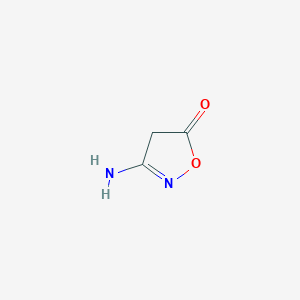![molecular formula C7H13NO3 B12922453 Ethyl [(but-3-en-1-yl)oxy]carbamate CAS No. 61807-44-1](/img/structure/B12922453.png)
Ethyl [(but-3-en-1-yl)oxy]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl but-3-en-1-yloxycarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various industrial and pharmaceutical applications. This compound is characterized by the presence of an ethyl group, a but-3-en-1-yloxy group, and a carbamate functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl but-3-en-1-yloxycarbamate typically involves the reaction of but-3-en-1-ol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
But-3-en-1-ol+Ethyl chloroformate→Ethyl but-3-en-1-yloxycarbamate+HCl
Industrial Production Methods
In an industrial setting, the production of ethyl but-3-en-1-yloxycarbamate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl but-3-en-1-yloxycarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted carbamates or ureas.
Aplicaciones Científicas De Investigación
Ethyl but-3-en-1-yloxycarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of drugs with carbamate functional groups.
Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit certain enzymes in pests.
Mecanismo De Acción
The mechanism of action of ethyl but-3-en-1-yloxycarbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form a covalent bond with the active site of an enzyme, leading to its inhibition. This inhibition can affect various biochemical pathways, depending on the enzyme targeted.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl carbamate: A related compound with similar structural features but different biological activity.
Methyl carbamate: Another carbamate ester with distinct chemical properties and applications.
Butyl carbamate: Similar in structure but with a butyl group instead of a but-3-en-1-yloxy group.
Uniqueness
Ethyl but-3-en-1-yloxycarbamate is unique due to the presence of the but-3-en-1-yloxy group, which imparts specific chemical reactivity and potential biological activity. This structural feature distinguishes it from other carbamates and can lead to unique applications in various fields.
Propiedades
Número CAS |
61807-44-1 |
|---|---|
Fórmula molecular |
C7H13NO3 |
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
ethyl N-but-3-enoxycarbamate |
InChI |
InChI=1S/C7H13NO3/c1-3-5-6-11-8-7(9)10-4-2/h3H,1,4-6H2,2H3,(H,8,9) |
Clave InChI |
RRNZAAWQYQUDDR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NOCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


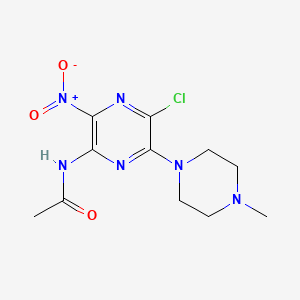

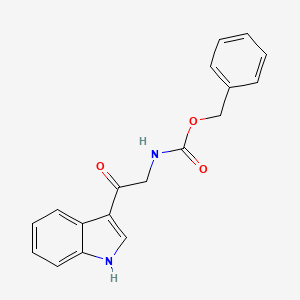
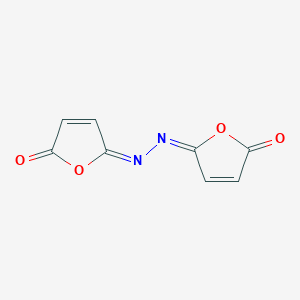

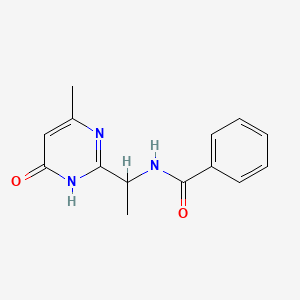
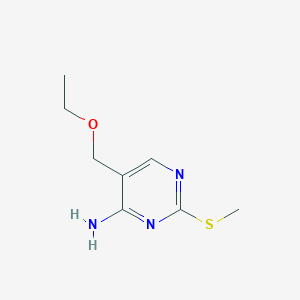
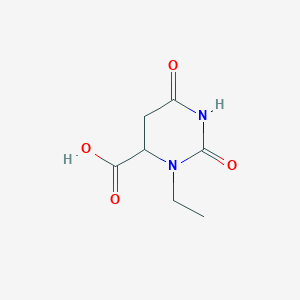
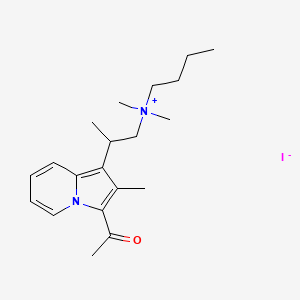
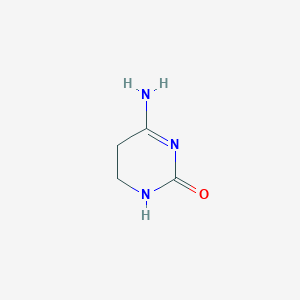
![3-Amino-7-methyl-2,3-dihydro-4h-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B12922448.png)
